Thermal Stabilization of DAD2 Receptor: MNAB Surpasses Tolfenamic Acid as the Most Stabilizing N-Phenylanthranilic Acid
In a differential scanning fluorimetry (DSF) screen of 138 N-phenylanthranilic acid derivatives against the petunia strigolactone receptor DAD2, MNAB (2-(2-methyl-3-nitroanilino)benzoic acid) was the only compound that triggered stronger thermal stabilization than tolfenamic acid, which itself was the top hit from the initial 2,000-compound MicroSource Spectrum library screen [1]. Tolfenamic acid produced a ΔTm of +6.1 °C, mefenamic acid +4.3 °C, and flufenamic acid +3.0 °C; MNAB exceeded all three, establishing it as the highest-affinity stabilizer of DAD2 within this chemotype [1]. This superiority is mechanistically linked to an additional hydrogen bond formed between the 3-nitro group of MNAB and the displaced His218 side chain, which is absent in the chlorine-bearing tolfenamic acid [1].
| Evidence Dimension | Thermal stabilization of DAD2 receptor (ΔTm, °C) |
|---|---|
| Target Compound Data | ΔTm > +6.1 °C (stronger stabilization than tolfenamic acid; exact value not numerically reported) |
| Comparator Or Baseline | Tolfenamic acid ΔTm = +6.1 °C; Mefenamic acid ΔTm = +4.3 °C; Flufenamic acid ΔTm = +3.0 °C |
| Quantified Difference | MNAB > Tolfenamic acid by an unquantified margin (ranked #1 among 138 compounds); Tolfenamic acid ranked #2 |
| Conditions | DSF assay using purified recombinant DAD2 protein; MicroSource Spectrum library (2,000 compounds) and extended library of 138 N-phenylanthranilic acid derivatives |
Why This Matters
For researchers procuring a strigolactone receptor inhibitor, MNAB offers the highest receptor stabilization among all tested N-phenylanthranilic acid derivatives, making it the preferred chemical probe for thermal shift assays and crystallography studies of DAD2.
- [1] Hamiaux C, Drummond RSM, Luo Z, Lee HW, Sharma P, Janssen BJ, Perry NB, Denny WA, Snowden KC. Inhibition of strigolactone receptors by N-phenylanthranilic acid derivatives: Structural and functional insights. J Biol Chem. 2018;293(17):6530-6543. doi:10.1074/jbc.RA117.001154 View Source
